

# Total Synthesis of Brevianamide R: A Proposed Strategy

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## Compound of Interest

Compound Name: Brevianamide R

Cat. No.: B12378680

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## Abstract

**Brevianamide R** is a member of the diverse family of indole alkaloids produced by fungi of the *Aspergillus* genus. To date, the total synthesis of **Brevianamide R** has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and forward synthetic strategy for the preparation of **Brevianamide R**, drawing upon established methodologies from the successful total syntheses of structurally related brevianamide alkaloids. The proposed route aims to provide a flexible and efficient pathway to access this natural product, enabling further investigation of its biological properties.

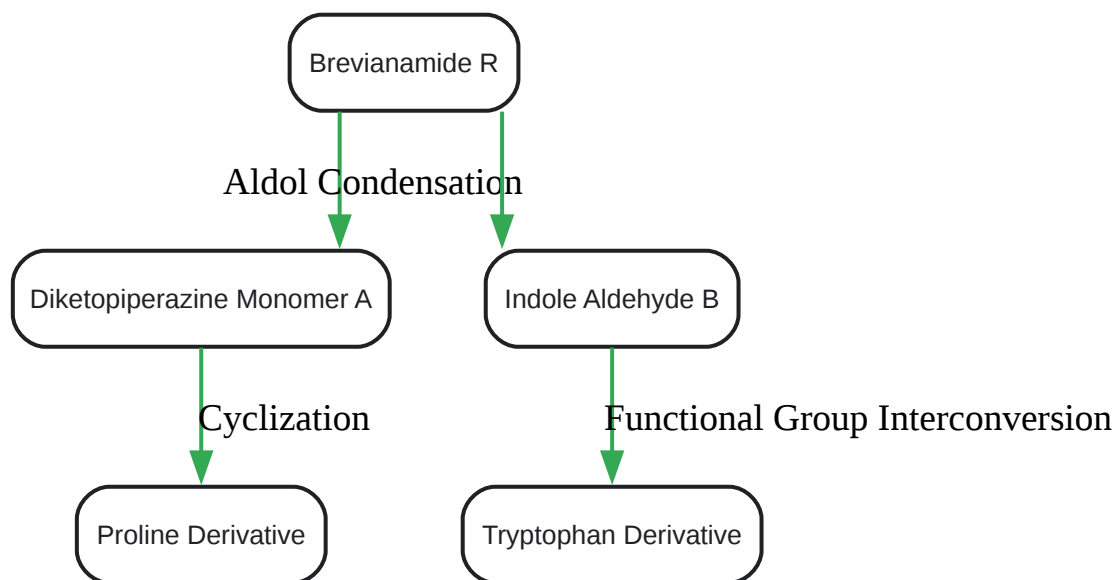
## Introduction

The brevianamide alkaloids are a fascinating class of natural products characterized by their complex, polycyclic architectures, often featuring a bicyclo[2.2.2]diazaoctane core. These compounds have garnered significant attention from the synthetic chemistry community due to their intricate structures and potential biological activities. While the total syntheses of several brevianamides, including A, B, and S, have been accomplished, **Brevianamide R** remains an elusive target. This application note details a proposed synthetic approach to **Brevianamide R**, providing hypothetical protocols and data to guide future research in this area.

## Retrosynthetic Analysis

The proposed retrosynthetic analysis for **Brevianamide R** is outlined below. The strategy hinges on a convergent approach, bringing together two advanced intermediates in a late-

stage coupling reaction.

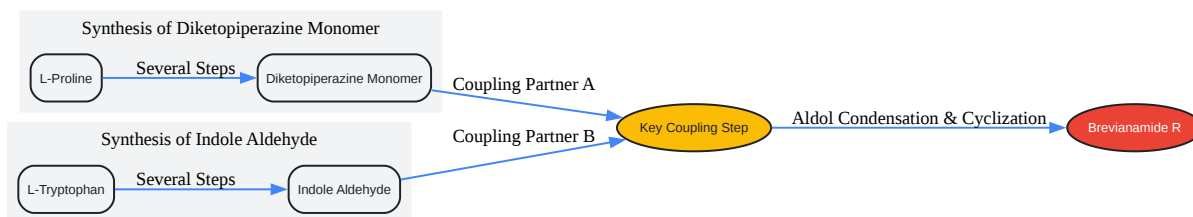


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Caption: Proposed retrosynthetic analysis of **Brevianamide R**.

## Proposed Synthetic Pathway

The forward synthesis of **Brevianamide R** is proposed to commence from readily available amino acid precursors, L-proline and L-tryptophan. The key steps would involve the synthesis of two key fragments, a diketopiperazine monomer and a functionalized indole aldehyde, followed by their condensation and subsequent cyclization.



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